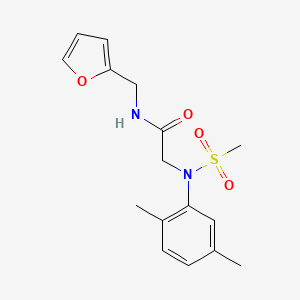

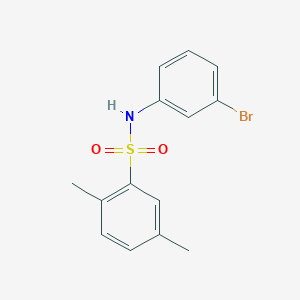

![molecular formula C11H16N4 B5805955 1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine represents a class of chemical compounds known for their unique benzimidazole core structure. Benzimidazoles have garnered attention due to their diverse chemical properties and utility in various scientific fields.

Synthesis Analysis

This compound and related compounds can be synthesized through various chemical routes. For example, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized as a starting material in solvent-free conditions under microwave irradiation to develop related compounds (Meziane, 1998). Additionally, transamination reactions using ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate have been employed for the stereoselective synthesis of benzimidazole-related acrylates (Brugidou et al., 1999).

Molecular Structure Analysis

The molecular structure and conformation of 1H-benzimidazol-2-yl derivatives have been analyzed through NMR and X-ray diffraction studies. These studies reveal how the substitution patterns and molecular interactions impact the overall molecular conformation and stability (Raouafi et al., 2007).

Chemical Reactions and Properties

This compound compounds participate in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, they can undergo nitrosation, transamination, and reactions with isocyanates and isothiocyanates, resulting in diverse derivatives with varying properties (Pozharskii et al., 1998).

作用机制

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives have been reported to exhibit a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It’s known that benzimidazole derivatives can modulate various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that benzimidazole derivatives are usually well absorbed and distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

It’s known that the biological activity of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

未来方向

Benzimidazole derivatives have been found to have a wide range of biological activities, which makes them promising candidates for the development of new drugs . Therefore, the future research directions could include the synthesis of new “1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine” derivatives and the investigation of their biological activities.

属性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-15(2)8-7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYNSNHVPQOUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)

![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)

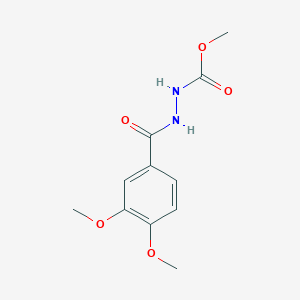

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)

![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)